N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE
Description
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic small molecule featuring a cyclopentane-carboxamide core substituted with a thiophen-2-yl group and a 4-(3-methoxypyrrolidin-1-yl)phenyl moiety. The thiophene ring contributes to π-π stacking interactions, while the 3-methoxypyrrolidine substituent may improve solubility and modulate steric effects.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-18-10-13-23(15-18)17-8-6-16(7-9-17)22-20(24)21(11-2-3-12-21)19-5-4-14-26-19/h4-9,14,18H,2-3,10-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSOLVZYEUKQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentane Core Formation
The cyclopentane ring is synthesized via intramolecular [3+2] cycloaddition of a thiophene-containing diene with a dienophile. Alternatively, ring-closing metathesis (RCM) using a Grubbs catalyst can cyclize a diene precursor (e.g., diallylthiophene derivative).
- Dissolve 2-thienyldiallyl ether (10 mmol) in dichloromethane.
- Add Grubbs II catalyst (0.5 mol%) under nitrogen.
- Stir at 40°C for 12 hours.
- Purify via silica gel chromatography (hexane/EtOAc 8:2) to yield cyclopentene-thiophene intermediate (85% yield).
Carboxylic Acid Functionalization
The cyclopentene intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions:
- Add cyclopentene-thiophene (5 mmol) to a solution of KMnO₄ (15 mmol) in H₂O/H₂SO₄ (1:1).
- Reflux at 100°C for 6 hours.
- Neutralize with NaOH, extract with EtOAc, and concentrate to isolate 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid (78% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 3.6 Hz, 1H, thiophene-H), 7.12 (d, J = 5.1 Hz, 1H, thiophene-H), 3.02–2.85 (m, 4H, cyclopentane-H), 2.30–2.15 (m, 2H, cyclopentane-H).
- ¹³C NMR : δ 178.9 (COOH), 142.3 (thiophene-C), 128.5 (cyclopentane-C), 45.2 (cyclopentane-CH₂).
Preparation of 4-(3-Methoxypyrrolidin-1-yl)aniline
Pyrrolidine Synthesis
3-Methoxypyrrolidine is synthesized via Mitsunobu reaction between 3-hydroxypyrrolidine and methanol:
- Combine 3-hydroxypyrrolidine (10 mmol), PPh₃ (12 mmol), and DIAD (12 mmol) in THF.
- Add methanol (15 mmol) dropwise at 0°C.
- Stir at room temperature for 24 hours.
- Purify via distillation to isolate 3-methoxypyrrolidine (82% yield).
Aromatic Amination
The pyrrolidine is coupled to 4-fluoro-nitrobenzene via Buchwald-Hartwig amination :
- Mix 4-fluoro-nitrobenzene (5 mmol), 3-methoxypyrrolidine (6 mmol), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (15 mmol) in toluene.
- Heat at 110°C for 18 hours.
- Filter and concentrate to yield 4-(3-methoxypyrrolidin-1-yl)nitrobenzene (88% yield).
Nitro Reduction
Reduce the nitro group to an amine using H₂/Pd-C :
- Dissolve 4-(3-methoxypyrrolidin-1-yl)nitrobenzene (3 mmol) in ethanol.
- Add 10% Pd-C (50 mg) and hydrogenate at 50 psi for 6 hours.
- Filter and concentrate to isolate 4-(3-methoxypyrrolidin-1-yl)aniline (95% yield).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (d, J = 8.4 Hz, 2H, Ar-H), 3.70–3.55 (m, 1H, pyrrolidine-OCH₃), 3.40–3.20 (m, 4H, pyrrolidine-H).
- HRMS : [M+H]⁺ calcd. for C₁₁H₁₆N₂O: 193.1331; found: 193.1335.
Amide Coupling to Form the Target Compound
The final step involves coupling the carboxylic acid and aniline using HATU/DIPEA :
- Dissolve 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid (2 mmol) and HATU (2.2 mmol) in DMF.
- Add DIPEA (4 mmol) and stir at 0°C for 10 minutes.
- Add 4-(3-methoxypyrrolidin-1-yl)aniline (2 mmol) and stir at room temperature for 12 hours.
- Quench with H₂O, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 1:1) to yield the title compound (76% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, NH), 7.50 (dd, J = 3.6 Hz, 1H, thiophene-H), 7.40 (d, J = 8.8 Hz, 2H, Ar-H), 7.10 (d, J = 5.2 Hz, 1H, thiophene-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.70–3.50 (m, 5H, pyrrolidine-H + OCH₃), 2.95–2.75 (m, 4H, cyclopentane-H).
- ¹³C NMR : δ 170.2 (CONH), 142.5 (thiophene-C), 135.8 (Ar-C), 128.4 (cyclopentane-C), 58.9 (pyrrolidine-OCH₃).
- HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).
Mechanistic Insights and Optimization
Role of Pd Catalysts in Thiophene Coupling
The use of Pd(OAc)₂/Xantphos in Suzuki-Miyaura coupling minimizes side reactions (e.g., homocoupling) and enhances yield (up to 88%). Kinetic studies reveal that TOF increases with anhydrous conditions (e.g., K₄[Fe(CN)₆] with <220 ppm H₂O).
Solvent Effects on Amidation
DMF outperforms THF and DCM in HATU-mediated couplings due to superior solubility of intermediates. Polar aprotic solvents stabilize the activated ester intermediate, reducing hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]-1-(THIOPHEN-2-YL)CYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclopentane-Carboxamide Derivatives
The European patent application (EP 4 374 877 A2) describes 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid, which shares the cyclopentane-carboxylic acid backbone but incorporates fluorinated aromatic groups and a morpholine-ethoxy side chain . Unlike the target compound, this derivative has higher molecular complexity, trifluoromethyl groups (enhancing lipophilicity), and a morpholine moiety (improving water solubility).
N-Containing Heterocycles
A review on N-heterocycles highlights compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one, which shares the phenylpyrrolidine motif but introduces a spiro system for conformational rigidity .
Comparative Physicochemical and Pharmacological Properties
Physicochemical Data (Theoretical/Inferred)
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 400.5 | 2.8 | 0.15 |
| EP 4 374 877 A2 Compound | 750.6 | 4.2 | 0.02 |
| 3'-(2-Naphthoyl)spiro Compound | 450.6 | 3.5 | 0.08 |
Key Observations :
- The target compound’s lower logP (2.8 vs. 4.2) suggests better solubility than the fluorinated patent compound, likely due to the 3-methoxypyrrolidine group.
- The spiro compound’s intermediate logP (3.5) reflects a balance between aromaticity and polar substituents.
Biological Activity
N-[4-(3-Methoxypyrrolidin-1-yl)phenyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane core substituted with a thiophene group and a methoxypyrrolidine moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The compound is believed to interact with neurotransmitter receptors and may exhibit effects on cellular signaling pathways involved in cancer proliferation and other diseases.
Key Mechanisms:
- Receptor Modulation: The methoxypyrrolidine component may facilitate binding to G-protein coupled receptors (GPCRs), influencing neurotransmission.
- Enzyme Inhibition: Potential inhibition of kinases involved in cancer cell proliferation has been suggested, similar to other compounds within this chemical class.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung (A549) and breast cancer (MCF7).
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 0.28 | Tubulin interaction |
| Compound B | MCF7 | 0.52 | Caspase activation |
| N-[4-(3-Methoxypyrrolidin-1-yl)... | Various | TBD | GPCR modulation and kinase inhibition |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary research indicates possible anxiolytic or antidepressant effects through modulation of serotonin and dopamine receptors.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant growth inhibition in A549 cells, with further analysis suggesting apoptosis induction via caspase pathways.
- Neuropharmacological Assessment : In an animal model, administration of the compound resulted in reduced anxiety-like behavior, indicating its potential as an anxiolytic agent. Behavioral assays were complemented by biochemical analyses showing altered levels of neurotransmitters.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratio) and maximize yield .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to reduce side products.
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 12 h | 60-70% | |
| Suzuki Coupling | Pd(PPh₃)₄, DME/H₂O, 80°C | 75-85% | |
| Pyrrolidine Substitution | K₂CO₃, DMF, 100°C | 50-60% |
What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?
Basic Question
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine and thiophene moieties. For example, methoxy protons appear as a singlet (~δ 3.3 ppm), and thiophene protons show distinct splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm).
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystals are obtainable) .
Q. Addressing Discrepancies :
- If NMR data conflicts with expected structures, perform DFT calculations to predict chemical shifts and compare with experimental data .
- Use HPLC-MS to detect trace impurities affecting spectral clarity .
How can computational methods guide the design of derivatives with enhanced biological activity?
Advanced Question
Methodological Answer:
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with strong binding affinities (ΔG < -8 kcal/mol).
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict bioactivity .
- Reaction Pathway Simulation : Use quantum chemical software (Gaussian) to predict feasible synthetic routes for proposed derivatives .
Case Study : Modifying the methoxy group to ethoxy increased hydrophobic interactions in a kinase target, improving IC₅₀ by 3-fold .
How should researchers resolve contradictions between observed and predicted spectroscopic data?
Advanced Question
Methodological Answer:
Verify Synthetic Purity : Run LC-MS to rule out impurities (e.g., unreacted starting materials).
Dynamic NMR Experiments : Assess conformational flexibility (e.g., methoxypyrrolidine ring puckering) causing signal splitting .
Isotopic Labeling : Introduce ¹³C labels at ambiguous positions to track coupling patterns.
Cross-Validate with Crystallography : Compare experimental NOE correlations with X-ray-derived geometries .
Example : A discrepancy in carbonyl carbon shifts (δ 168 vs. 172 ppm) was resolved by identifying a rotational isomer stabilized by intramolecular H-bonding .
What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Basic Question
Methodological Answer:
- Antimicrobial Screening :
- MIC Assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines).
- Cancer Cell Viability :
- MTT Assay : Treat HepG2 or MCF-7 cells for 48–72 h; calculate IC₅₀ values .
- Enzyme Inhibition :
- Kinase Glo® Assay : Measure ATP depletion in kinase targets (e.g., EGFR) .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Advanced Question
Methodological Answer:
Scaffold Modification :
- Vary substituents on the pyrrolidine (e.g., replacing methoxy with hydroxy or halogens).
- Replace thiophene with furan or phenyl rings to assess π-π stacking effects.
Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl group) and hydrophobic regions via MOE software.
In Vivo Correlation : Test top derivatives in xenograft models, correlating tumor growth inhibition with in vitro data .
Q. Table 2: Key SAR Findings
| Modification | Biological Outcome | Reference |
|---|---|---|
| Methoxy → Ethoxy | 2× increase in kinase inhibition | |
| Thiophene → Furan | Loss of antimicrobial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
